molecular formula C14H19NO4 B11176843 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide

Cat. No.: B11176843
M. Wt: 265.30 g/mol
InChI Key: CTGGZYMHHFIFPP-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide is an organic compound characterized by the presence of a benzodioxole ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide typically involves the reaction of 1,3-benzodioxole with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(2-ethylbutan-2-yl)acetamide

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-methylbutan-2-yl)acetamide

InChI

InChI=1S/C14H19NO4/c1-4-14(2,3)15-13(16)8-17-10-5-6-11-12(7-10)19-9-18-11/h5-7H,4,8-9H2,1-3H3,(H,15,16)

InChI Key

CTGGZYMHHFIFPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)COC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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